Cas no 1337259-05-8 (4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid)

4-Amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid is a brominated aromatic amino acid derivative with potential applications in pharmaceutical and biochemical research. Its structure features a 3-bromo-2-hydroxyphenyl group attached to a butanoic acid backbone, incorporating an amino group at the β-position. This compound may serve as a versatile intermediate in organic synthesis, particularly for developing bioactive molecules or metal-chelating ligands due to its phenolic hydroxyl and carboxylic acid functionalities. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions. Its balanced polarity and multifunctional nature make it suitable for studying structure-activity relationships or as a scaffold in medicinal chemistry. Proper handling is advised due to potential reactivity of the amine and halogen groups.
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid structure
1337259-05-8 structure
Product name:4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
CAS No:1337259-05-8
MF:C10H12BrNO3
MW:274.11118221283
CID:6234135
PubChem ID:82626072

4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
    • 1337259-05-8
    • EN300-1923079
    • Inchi: 1S/C10H12BrNO3/c11-7-3-1-2-6(10(7)15)8(12)4-5-9(13)14/h1-3,8,15H,4-5,12H2,(H,13,14)
    • InChI Key: UXCKNMAXWIHXQP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1O)C(CCC(=O)O)N

Computed Properties

  • Exact Mass: 273.00006g/mol
  • Monoisotopic Mass: 273.00006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 83.6Ų

4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1923079-1.0g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
1g
$1129.0 2023-05-31
Enamine
EN300-1923079-2.5g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
2.5g
$2211.0 2023-09-17
Enamine
EN300-1923079-0.1g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
0.1g
$993.0 2023-09-17
Enamine
EN300-1923079-0.25g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
0.25g
$1038.0 2023-09-17
Enamine
EN300-1923079-0.5g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
0.5g
$1084.0 2023-09-17
Enamine
EN300-1923079-0.05g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
0.05g
$948.0 2023-09-17
Enamine
EN300-1923079-5g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
5g
$3273.0 2023-09-17
Enamine
EN300-1923079-1g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
1g
$1129.0 2023-09-17
Enamine
EN300-1923079-10g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
10g
$4852.0 2023-09-17
Enamine
EN300-1923079-10.0g
4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid
1337259-05-8
10g
$4852.0 2023-05-31

4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid Related Literature

Additional information on 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid

Research Brief on 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid (CAS: 1337259-05-8): Recent Advances and Applications

The compound 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid (CAS: 1337259-05-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid as a versatile scaffold for the development of novel small-molecule inhibitors. Its brominated aromatic ring and amino acid backbone provide opportunities for targeted modifications, enabling interactions with specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators, showcasing its potential in neurological disorder therapeutics.

In addition to its neurological applications, this compound has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that derivatives of 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid exhibit selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated apoptosis pathways. The bromo-hydroxyphenyl moiety appears to enhance binding affinity to pro-apoptotic proteins, making it a candidate for further optimization in anticancer drug development.

The synthetic pathways for 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid have also been refined in recent years. A 2024 publication in Organic Letters detailed an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions, which significantly reduces production costs and improves scalability. This advancement is critical for facilitating large-scale studies and potential clinical translation.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this compound. Its relatively low bioavailability and metabolic stability in vivo necessitate further structural modifications. Ongoing research is exploring prodrug strategies and nanoformulations to address these limitations, as highlighted in a recent review in Advanced Drug Delivery Reviews.

In conclusion, 4-amino-4-(3-bromo-2-hydroxyphenyl)butanoic acid (CAS: 1337259-05-8) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted potential in drug discovery, coupled with recent synthetic advancements, positions it as a valuable tool for researchers in chemical biology and pharmaceutical sciences. Future studies should focus on translational applications and overcoming existing pharmacological hurdles to unlock its full therapeutic potential.

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